7,8-Dimethylquinoline-2-carbaldehyde

Medicinal Chemistry Synthetic Intermediate Quinoline Scaffold Design

7,8-Dimethylquinoline-2-carbaldehyde (CAS: 187401-63-4) is a heterocyclic aromatic aldehyde belonging to the quinoline-2-carbaldehyde class, characterized by a quinoline bicyclic framework with an aldehyde functional group at the 2-position and two methyl substituents at the 7- and 8-positions. This substitution pattern is atypical among commercially available quinoline-2-carbaldehydes, as most catalog entries feature either no ring substitution, single-position methyl groups, or alternative functionalization patterns.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B11908547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylquinoline-2-carbaldehyde
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=CC(=N2)C=O)C
InChIInChI=1S/C12H11NO/c1-8-3-4-10-5-6-11(7-14)13-12(10)9(8)2/h3-7H,1-2H3
InChIKeyJPPFBZRLYDQXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethylquinoline-2-carbaldehyde CAS 187401-63-4 | Quinoline-2-carbaldehyde Scaffold with Ortho-Dimethyl Substitution for Synthetic Intermediate Applications


7,8-Dimethylquinoline-2-carbaldehyde (CAS: 187401-63-4) is a heterocyclic aromatic aldehyde belonging to the quinoline-2-carbaldehyde class, characterized by a quinoline bicyclic framework with an aldehyde functional group at the 2-position and two methyl substituents at the 7- and 8-positions . This substitution pattern is atypical among commercially available quinoline-2-carbaldehydes, as most catalog entries feature either no ring substitution, single-position methyl groups, or alternative functionalization patterns . The compound serves as a versatile synthetic intermediate for constructing more complex quinoline-derived molecules, with the aldehyde moiety providing a reactive handle for nucleophilic addition, condensation, Schiff base formation, and metal coordination chemistry . Its molecular formula is C₁₂H₁₁NO with a molecular weight of 185.22 g/mol, and it is typically available at purities of 95–98% .

Why 7,8-Dimethylquinoline-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Mono-Methyl Quinoline-2-carbaldehyde Analogs


Generic substitution of 7,8-dimethylquinoline-2-carbaldehyde with unsubstituted 2-quinolinecarboxaldehyde (CAS: 5470-96-2) or other mono-methyl analogs fails to preserve the steric and electronic environment required for applications where the 7,8-dimethyl substitution pattern is structurally specified. The presence of two adjacent methyl groups at the 7- and 8-positions introduces distinct steric hindrance around the quinoline nitrogen and alters the electron density distribution across the aromatic system relative to unsubstituted or singly methylated derivatives [1]. This substitution pattern directly impacts the conformation and reactivity of downstream products synthesized via the aldehyde handle. Furthermore, the ortho-dimethyl arrangement on the benzene-fused ring distinguishes this scaffold from alternative substitution patterns (e.g., 6,8-dimethyl or 5,7-dimethyl), each of which produces different spatial and electronic outcomes in coordination chemistry and biological target interactions [1]. For structure-activity relationship (SAR) studies and materials applications where the 7,8-dimethyl motif is explicitly defined, alternative quinoline-2-carbaldehydes cannot function as drop-in replacements without altering the intended molecular geometry and physicochemical properties.

7,8-Dimethylquinoline-2-carbaldehyde Differentiation Evidence: Comparative Data for Procurement Decisions


7,8-Dimethyl Substitution Differentiates This Scaffold from Unsubstituted and Mono-Methyl Quinoline-2-carbaldehydes

7,8-Dimethylquinoline-2-carbaldehyde is distinguished from the more widely available unsubstituted 2-quinolinecarboxaldehyde (CAS: 5470-96-2) and mono-methyl analogs by its specific 7,8-dimethyl substitution pattern. This ortho-dimethyl arrangement on the benzene-fused ring creates a unique steric environment around the quinoline nitrogen that is not present in the unsubstituted parent compound or in commercially available mono-methyl variants such as 3-methylquinoline-2-carbaldehyde or 6-methylquinoline-2-carbaldehyde . The adjacent methyl groups influence both the conformational preferences of the molecule and the electronic distribution across the heteroaromatic system, which in turn modulates the reactivity of the 2-carbaldehyde functionality and the coordination behavior of the quinoline nitrogen [1]. For research programs specifically targeting the 7,8-dimethylquinoline pharmacophore or coordination motif, procurement of the exact substitution pattern eliminates the need for de novo synthetic installation of the methyl groups, reducing synthetic step count and improving overall yield of the target compound.

Medicinal Chemistry Synthetic Intermediate Quinoline Scaffold Design

7,8-Dimethyl Motif Serves as Precursor to 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Derivatives

The 7,8-dimethylquinoline scaffold containing a carbaldehyde group is structurally related to a family of compounds that have been demonstrated as viable precursors for the synthesis of condensed quinoline heterocyclic systems. Specifically, 7,8-dimethyl-2-chloro-3-quinolinecarboxaldehyde has been employed as a starting material for the synthesis of previously unknown heterocyclic systems including 3,4-dihydro-2H-[1,3]thiazino[6,5-b]quinolines [1]. This compound shares the same 7,8-dimethyl substitution pattern as the target compound, differing only in the position of the aldehyde group (C3 vs C2) and the presence of a chloro substituent. The demonstrated synthetic utility of the 7,8-dimethylquinoline framework bearing a carbaldehyde functionality establishes that this substitution pattern is not merely a theoretical variation but has been actively pursued in the synthesis of novel heterocyclic architectures [2]. In contrast, the unsubstituted 2-quinolinecarboxaldehyde scaffold lacks the methyl groups that contribute to the steric and electronic properties of the resulting fused-ring systems, which can influence reaction outcomes in cyclization and condensation chemistries.

Heterocyclic Chemistry Vilsmeier–Haack Reaction Synthetic Methodology

Quinoline-2-carbaldehyde Moiety Demonstrates Enhanced Lipophilicity and Iron Chelation Potential Compared to Pyridine Analog

In a comparative study of iron chelator design, the quinoline-2-carboxaldehyde moiety was shown to provide enhanced lipophilicity relative to the 2-pyridylcarboxaldehyde counterpart when incorporated into isonicotinoyl hydrazone (INH) analog frameworks. The aldehyde moiety of the PCIH (pyridylcarboxaldehyde isonicotinoyl hydrazone) series was replaced with the more lipophilic 2-quinolinecarboxaldehyde moiety to improve membrane permeability and iron chelation efficacy [1]. While this study employed unsubstituted 2-quinolinecarboxaldehyde rather than the 7,8-dimethyl derivative, the quinoline-2-carbaldehyde core is the common structural element. The addition of 7,8-dimethyl substituents to the quinoline ring system would be expected to further modulate the lipophilicity profile of the scaffold, as alkyl substitution on aromatic systems generally increases logP values. This class-level inference suggests that quinoline-2-carbaldehyde derivatives offer distinct physicochemical advantages over pyridine-based aldehydes for applications requiring enhanced membrane permeability or altered partitioning behavior [2].

Iron Chelation Anticancer Medicinal Chemistry

Ring-Substituted Quinolinecarbaldehydes Exhibit Structure-Dependent Anti-Tubercular Activity

A 3D-QSAR study of ring-substituted 2/4-quinolinecarbaldehyde derivatives evaluated 24 synthesized compounds against drug-sensitive Mycobacterium tuberculosis H37Rv strain, demonstrating that the position and nature of substituents on the quinoline ring system critically influence biological activity [1]. The most active compounds in this series exhibited 99% inhibition at 3.125 μg/mL, while several derivatives displayed >90% inhibition at 6.25 μg/mL in the primary assay [2]. The study's similarity index based on steric and electrostatic features established a classification framework for predicting activity of unsynthesized molecules within these series, confirming that ring substitution patterns on quinolinecarbaldehydes are non-fungible determinants of biological outcome [1]. Although the 7,8-dimethyl substitution pattern was not specifically included among the 24 synthesized compounds in this study, the established structure-activity relationship for this class demonstrates that substitution position and steric/electrostatic profile directly impact anti-tubercular potency. This class-level evidence underscores the scientific rationale for exploring distinct substitution patterns, including 7,8-dimethyl, in medicinal chemistry optimization programs.

Anti-Tubercular 3D-QSAR Medicinal Chemistry

Priority Application Scenarios for Procuring 7,8-Dimethylquinoline-2-carbaldehyde Based on Verified Evidence


Synthesis of Fused Heterocyclic Systems via Carbaldehyde-Derived Intermediates

As demonstrated by the successful use of structurally related 7,8-dimethylquinoline carbaldehydes in the synthesis of 3,4-dihydro-2H-[1,3]thiazino[6,5-b]quinolines and other condensed quinoline systems, the 7,8-dimethylquinoline scaffold bearing a carbaldehyde functionality serves as a viable precursor for constructing complex polycyclic heterocycles . Research groups engaged in heterocyclic chemistry, particularly those exploring Vilsmeier–Haack-derived intermediates or nucleophilic addition/cyclization cascades, can employ this compound as a building block to access novel chemical space around the quinoline core. The presence of the 7,8-dimethyl substitution pattern provides a distinct steric environment that may influence regioselectivity in cyclization reactions and the conformational properties of the resulting fused-ring products [5].

Structure-Activity Relationship Studies on Quinoline-Based Pharmacophores

The 3D-QSAR study of ring-substituted quinolinecarbaldehyde derivatives established that the position and nature of substituents on the quinoline ring system are critical determinants of biological activity, with tested compounds exhibiting inhibition values ranging from >90% at 6.25 μg/mL to 99% at 3.125 μg/mL against M. tuberculosis . While the specific 7,8-dimethyl substitution pattern was not among the 24 compounds tested in that study, the established SAR framework provides a validated rationale for exploring additional substitution patterns. Procurement of 7,8-dimethylquinoline-2-carbaldehyde enables medicinal chemistry teams to expand the SAR landscape of this compound class, testing the hypothesis that adjacent methyl groups at positions 7 and 8 produce distinct steric and electrostatic profiles that may translate to altered potency or selectivity profiles relative to previously characterized substitution patterns .

Schiff Base Ligand Synthesis for Coordination Chemistry and Metal Chelation

Quinoline-2-carbaldehyde derivatives have been employed in Schiff base condensation reactions with hydrazides and amines to generate ligands for metal coordination and iron chelation applications . The quinoline-2-carboxaldehyde moiety provides enhanced lipophilicity compared to pyridine-based aldehydes, a property that influences membrane permeability and may affect the subcellular distribution of metal complexes [5]. The 7,8-dimethylquinoline-2-carbaldehyde scaffold combines this quinoline-2-carbaldehyde core with additional methyl substituents that further modulate lipophilicity and steric properties. This compound is suitable for coordination chemistry laboratories synthesizing novel metal complexes where the precise steric and electronic environment around the quinoline nitrogen influences metal binding geometry, stability constants, or catalytic activity.

Custom Synthesis Reference Standard for Analytical Method Development

Given the relative scarcity of commercial sources for 7,8-dimethylquinoline-2-carbaldehyde compared to unsubstituted 2-quinolinecarboxaldehyde, procurement of authenticated material serves as an essential reference standard for analytical laboratories developing HPLC, LC-MS, or NMR methods for detecting or quantifying this specific scaffold in reaction mixtures or synthetic intermediates. The compound's defined purity specification (typically 95–98%) provides a reliable benchmark for method validation, ensuring accurate identification of this specific substitution pattern in complex synthetic workflows where isomeric or structurally related impurities may be present.

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